molecular formula C10H12O B1266189 2-(2-phenylethyl)oxirane CAS No. 1126-76-7

2-(2-phenylethyl)oxirane

Cat. No. B1266189
Key on ui cas rn: 1126-76-7
M. Wt: 148.2 g/mol
InChI Key: JVGAGAVQROERFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04045568

Procedure details

3-Phenylpropionaldehyde (26.8 g.) is added under nitrogen to the ylide prepared from trimethylsulfoxonium iodide (48.4 g.) and sodium hydride (55% dispersion in oil; 9.6 g.) in dry dimethylsulfoxide (200 ml.), according to the procedure in Journal of the American Chemical Society, Vol. 84, page 867 (1962) and Vol. 87, page 1353 (1965). After one hour, the solution was poured into 1 liter of water and the product extracted with ether (3 × 300 ml.). The extract was washed with water (2 × 150 ml.) dried (MgSO4) and evaporated to give an oil, 1,2-epoxy-4-phenylbutane, used directly in the next step.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
48.4 g
Type
reactant
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH:9]=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[I-].[CH3:12][S+](C)(C)=O.[H-].[Na+].O>CS(C)=O>[O:10]1[CH:9]([CH2:8][CH2:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:12]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
26.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCC=O
Step Two
Name
Quantity
48.4 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Name
Quantity
9.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product extracted with ether (3 × 300 ml.)
WASH
Type
WASH
Details
The extract was washed with water (2 × 150 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CC1CCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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